N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide is a synthetic compound with the molecular formula and a molecular weight of approximately 418.5 g/mol. This compound is recognized for its potential applications in scientific research, particularly in the field of pharmacology and biochemistry. It is classified as a thiazole derivative, which indicates its structural features and potential biological activities.
The synthesis of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide typically involves a two-step process:
The molecular structure of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide can be described using several key identifiers:
InChI=1S/C19H18N2O5S2/c1-25-13-7-8-17(26-2)15(10-13)16-11-27-19(20-16)21-18(22)12-5-4-6-14(9-12)28(3,23)24/h4-11H,1-3H3,(H,20,21,22)
JOTUVWNWNYIGPQ-UHFFFAOYSA-N
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
These structural representations illustrate the compound's complex arrangement of atoms and functional groups, indicating its potential reactivity and interactions in biological systems.
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide can participate in various chemical reactions due to its functional groups:
The mechanism of action for N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide is primarily linked to its interaction with biological targets such as enzymes or receptors:
Quantitative structure–activity relationship studies could provide insights into how modifications to the molecular structure influence its efficacy and selectivity against specific biological targets .
The physical and chemical properties of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide are critical for understanding its behavior in different environments:
These properties can influence how the compound is handled in laboratory settings and its potential applications in drug formulation .
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide has several scientific applications:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: